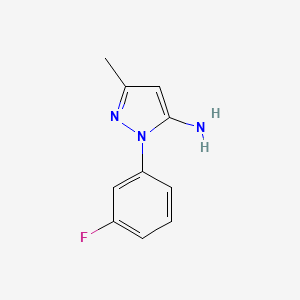![molecular formula C18H14N4O B2358191 4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine CAS No. 478692-83-0](/img/structure/B2358191.png)
4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine is a complex organic compound that belongs to the class of aminopyrimidines and derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring attached to a benzoxazole moiety and a methylphenyl group
準備方法
The synthesis of 4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps:
Formation of Benzoxazole Moiety: The initial step involves the formation of the benzoxazole ring through a cyclization reaction of an appropriate precursor.
Attachment of Methylphenyl Group: The methylphenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable nucleophile.
Formation of Pyrimidine Ring: The final step involves the formation of the pyrimidine ring through a series of condensation reactions, typically involving ammonium thiocyanate and benzylidene acetones.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis platforms.
化学反応の分析
4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antitrypanosomal and antiplasmodial agent, making it a candidate for the development of new treatments for diseases such as sleeping sickness and malaria.
Materials Science: The unique structural properties of this compound make it suitable for use in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of various biological processes.
作用機序
The mechanism of action of 4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit serine/threonine-protein kinase pim-1, a key enzyme involved in cell proliferation and survival . This inhibition disrupts cellular signaling pathways, leading to the suppression of cell growth and induction of apoptosis in certain cancer cells.
類似化合物との比較
4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine can be compared with other similar compounds, such as:
4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine: This compound shares a similar pyrimidine structure but differs in the substitution pattern on the phenyl ring.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also contain a pyrimidine ring but are fused with a pyrazole ring, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
特性
IUPAC Name |
4-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-11-2-4-12(5-3-11)17-14-10-13(6-7-16(14)22-23-17)15-8-9-20-18(19)21-15/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQXGHPTBZQCAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C4=NC(=NC=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(4-methoxyphenyl)-2,5-dimethyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2358113.png)
![1-[(naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2358116.png)

![N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-4-morpholinecarboxamide](/img/structure/B2358118.png)

![1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2358121.png)





![ethyl 3-(4-fluorophenyl)-5-(3-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2358128.png)
![2-(4-Chlorophenyl)-7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2358129.png)

